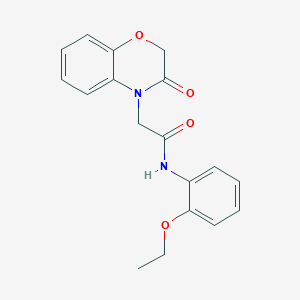
5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide, also known as PPMP, is a small molecule inhibitor that has been widely used in scientific research. PPMP is a potent inhibitor of glycosphingolipid biosynthesis, which is a crucial pathway for the synthesis of complex sphingolipids.
作用機序
5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide inhibits the enzyme glucosylceramide synthase (GCS), which is the first enzyme in the glycosphingolipid biosynthesis pathway. By inhibiting GCS, this compound blocks the synthesis of complex sphingolipids, which are important components of cell membranes. This leads to alterations in membrane structure and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of GCS by this compound leads to a decrease in the levels of complex sphingolipids, such as gangliosides and globosides. This can lead to alterations in cell membrane structure and function, which can affect cellular processes such as cell adhesion, signal transduction, and cell differentiation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may be due to alterations in membrane structure and function.
実験室実験の利点と制限
5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of GCS, which allows for the selective inhibition of glycosphingolipid biosynthesis. This compound is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of this compound. It is not a reversible inhibitor, which means that any effects on cellular processes may be irreversible. Additionally, the effects of this compound on cellular processes may be complex and difficult to interpret.
将来の方向性
There are several future directions for research on 5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide. One area of interest is the role of glycosphingolipids in infectious diseases. This compound has been shown to inhibit the replication of several viruses, including influenza virus and human immunodeficiency virus (HIV). Further research is needed to understand the mechanism of action of this compound in these infections and to determine whether it has potential as a therapeutic agent. Another area of interest is the role of glycosphingolipids in neurodegenerative diseases. This compound has been shown to reduce the accumulation of amyloid-beta in the brains of mice with Alzheimer's disease. Further research is needed to determine whether this compound has potential as a therapeutic agent for neurodegenerative diseases.
合成法
5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide can be synthesized by the reaction of 4-phenoxyphenylacetic acid with 3-pyridinemethanol to form an ester, which is then reacted with pyrrolidine-3-carboxylic acid to form this compound. The reaction is carried out in the presence of a coupling agent such as DCC (Dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
科学的研究の応用
5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide has been widely used in scientific research to study the role of glycosphingolipids in various biological processes. Glycosphingolipids are important components of cell membranes and have been implicated in a variety of cellular functions, including cell adhesion, signal transduction, and cell differentiation. This compound has been used to investigate the role of glycosphingolipids in cancer, neurodegenerative diseases, and infectious diseases.
特性
IUPAC Name |
5-oxo-1-(4-phenoxyphenyl)-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22-13-18(23(28)25-15-17-5-4-12-24-14-17)16-26(22)19-8-10-21(11-9-19)29-20-6-2-1-3-7-20/h1-12,14,18H,13,15-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFGEMJJLOFOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(2-fluorobenzyl)-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6107588.png)
![2-chloro-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B6107590.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(3-furoyl)piperidine](/img/structure/B6107598.png)

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6107613.png)
![2-{4-(2-chloro-4-fluorobenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6107637.png)
![2-[1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6107640.png)
![4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B6107647.png)
![3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6107653.png)
![N-methyl-3-{1-[(methylthio)acetyl]-3-piperidinyl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6107661.png)
![1-[2-(4-fluorophenyl)ethyl]-4-(isopropylamino)-2-pyrrolidinone](/img/structure/B6107663.png)
![2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6107680.png)
![4-(2,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6107694.png)
![4-isobutyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6107702.png)